molecular formula C7H11NO2 B13044370 (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL

(1R,2R)-1-Amino-1-(3-furyl)propan-2-OL

Cat. No.: B13044370
M. Wt: 141.17 g/mol
InChI Key: HBCPEGFGJUTWNM-VDTYLAMSSA-N
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Description

(1R,2R)-1-Amino-1-(3-furyl)propan-2-OL: is a chiral compound with a unique structure that includes an amino group, a furan ring, and a secondary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the process. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The secondary alcohol group in (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL can be oxidized to form a ketone or aldehyde. Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: The compound can undergo reduction reactions, particularly at the furan ring, to form tetrahydrofuran derivatives. Catalytic hydrogenation is a typical method used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: PCC, DMP, and other mild oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL is used as a chiral building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its ability to interact with biological macromolecules makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry as a precursor to drugs with therapeutic effects. Its chiral nature is particularly important in the development of drugs that require specific enantiomeric forms for efficacy and safety.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL exerts its effects depends on its specific application. In medicinal chemistry, it may act as a chiral ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

    (1S,2S)-1-Amino-1-(3-furyl)propan-2-OL: The enantiomer of the compound, which may have different biological activities and properties.

    1-Amino-1-(3-furyl)propan-2-OL: The racemic mixture, which contains both enantiomers.

    1-Amino-1-(2-furyl)propan-2-OL: A structural isomer with the furan ring in a different position.

Uniqueness: (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its ability to act as a chiral building block and its versatility in various chemical reactions make it a valuable compound in research and industry.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(furan-3-yl)propan-2-ol

InChI

InChI=1S/C7H11NO2/c1-5(9)7(8)6-2-3-10-4-6/h2-5,7,9H,8H2,1H3/t5-,7+/m1/s1

InChI Key

HBCPEGFGJUTWNM-VDTYLAMSSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=COC=C1)N)O

Canonical SMILES

CC(C(C1=COC=C1)N)O

Origin of Product

United States

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